2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole-3-thiol and 3-methylphenylacetamide.
Reaction Conditions: The thiol group of 2-methyl-1H-indole-3-thiol is reacted with 3-methylphenylacetamide under suitable conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Indole-3-aldehyde: A compound with potential antimicrobial activity.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMNWCHICTDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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